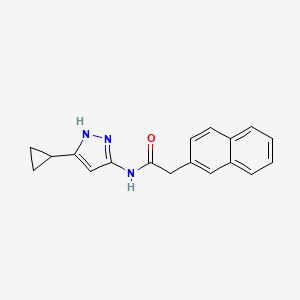

N-(3-Cyclopropyl-1H-pyrazol-5-YL)-2-(2-naphthyl)acetamide

描述

N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide is a solid. This compound belongs to the naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings. The proteins that this compound targets include cyclin-A2 and cyclin-dependent kinase 2.

生物活性

Overview

N-(3-Cyclopropyl-1H-pyrazol-5-YL)-2-(2-naphthyl)acetamide is a small molecule belonging to the class of naphthalene derivatives. It has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by its unique structural features, which include a cyclopropyl moiety and a pyrazole ring, contributing to its pharmacological properties.

- IUPAC Name : N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide

- Molecular Formula : CHNO

- Molecular Weight : 291.3471 g/mol

- CAS Number : Not available

- DrugBank ID : DB06944

Target Proteins

The compound primarily targets:

- Cyclin-dependent kinase 2 (CDK2) : A critical regulator of the cell cycle.

- Cyclin A2 : Involved in cell cycle regulation and transcriptional activation.

These targets suggest that this compound may play a role in cancer therapeutics by modulating cell cycle progression.

Pharmacological Profile

Research indicates that compounds with pyrazole scaffolds exhibit a broad spectrum of biological activities, including:

- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases. For instance, derivatives similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs .

- Antitumor Activity : The inhibition of CDK2 by this compound suggests potential antitumor properties. Studies on related pyrazole compounds have shown promising results in inhibiting tumor growth in various cancer models .

- Antimicrobial Activity : Some derivatives have also been tested for their antimicrobial properties against various bacterial strains, showing effectiveness comparable to standard antibiotics .

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of pyrazole derivatives, compounds were synthesized and tested for their ability to inhibit TNF-α and IL-6. Results showed that certain derivatives exhibited up to 85% inhibition of TNF-α production at 10 µM concentration, indicating strong anti-inflammatory potential .

Case Study 2: Antitumor Activity

Another study focused on the antitumor activity of pyrazole derivatives targeting CDK2. The results indicated that these compounds could significantly reduce cell proliferation in cancer cell lines, supporting their development as potential anticancer agents .

Comparative Analysis of Biological Activities

科学研究应用

Therapeutic Applications

-

Cancer Treatment

- The inhibition of CDK2 by N-(3-Cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide has been linked to the suppression of tumor growth in various cancer models. By blocking CDK2 activity, the compound can prevent the G1-S phase transition in the cell cycle, thereby inhibiting cell proliferation .

- Case Study : In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines, suggesting its potential as a chemotherapeutic agent.

-

Neuroprotective Effects

- Emerging research indicates that this compound may exhibit neuroprotective properties by modulating pathways involved in neurodegenerative diseases. Its interaction with signaling pathways related to oxidative stress and apoptosis presents a promising avenue for further exploration .

- Case Study : Animal models of neurodegeneration have shown improved outcomes when treated with this compound, highlighting its potential for therapeutic use in conditions like Alzheimer's disease.

-

Anti-inflammatory Properties

- Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory disorders. This is particularly relevant in conditions where cyclin-dependent kinases are implicated in inflammatory responses .

- Case Study : Research involving models of inflammation has indicated a reduction in inflammatory markers following treatment with this compound.

Data Summary Table

属性

CAS 编号 |

326823-27-2 |

|---|---|

分子式 |

C18H17N3O |

分子量 |

291.3 g/mol |

IUPAC 名称 |

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-naphthalen-2-ylacetamide |

InChI |

InChI=1S/C18H17N3O/c22-18(19-17-11-16(20-21-17)14-7-8-14)10-12-5-6-13-3-1-2-4-15(13)9-12/h1-6,9,11,14H,7-8,10H2,(H2,19,20,21,22) |

InChI 键 |

RIGZCVNCFXYBEG-UHFFFAOYSA-N |

SMILES |

C1CC1C2=CC(=NN2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |

规范 SMILES |

C1CC1C2=CC(=NN2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CPN-acetamide N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。